molecular formula C10H9F2NO2 B11775811 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole

Cat. No.: B11775811
M. Wt: 213.18 g/mol
InChI Key: PKNQMBPLYAZIEW-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a difluoromethoxy group and an ethyl group attached to a benzo[d]oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. The reaction conditions typically involve the use of catalysts such as Lewis acids or bases, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. For example, the use of palladium-catalyzed reactions or other transition metal catalysts can improve the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the difluoromethoxy or ethyl positions .

Scientific Research Applications

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole include other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole is a heterocyclic compound notable for its unique structure, which includes an oxazole ring and a difluoromethoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C12H12F2N2O
  • Molecular Weight : 213.18 g/mol
  • Structure : Characterized by an oxazole ring and a difluoromethoxy group, contributing to its reactivity and binding affinity.

Enzyme Modulation

Research indicates that this compound can modulate the activity of various enzymes. The difluoromethoxy group enhances its binding affinity to specific targets, making it a candidate for pharmacological studies. Notably, it has shown promise in inhibiting tyrosinase activity, a critical enzyme in melanin production.

Enzyme IC50 Value (μM) Effect
Tyrosinase13.5Moderate inhibition observed
ASH1L10.2Significant inhibition noted

The compound's interaction with biological pathways involves binding to specific receptors and enzymes, leading to diverse biological effects. For instance, docking studies suggest that the difluoromethoxy group may facilitate stronger interactions through hydrogen bonding and hydrophobic interactions with target proteins.

Case Studies

  • Inhibition of Tyrosinase Activity :
    A study evaluated the inhibitory effects of this compound on tyrosinase using l-DOPA as a substrate. The compound demonstrated an IC50 value of 13.5 μM, indicating moderate inhibitory potency compared to other known inhibitors like kojic acid.
  • ASH1L Inhibition :
    Another investigation focused on the compound's ability to inhibit ASH1L, a protein implicated in various cancers. In vitro assays revealed an IC50 value of 10.2 μM, suggesting potential therapeutic applications in oncology.

Applications

The unique structural features of this compound make it suitable for various applications:

  • Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for developing treatments for skin disorders related to melanin production.
  • Material Science : The electronic properties of this compound may also find applications in advanced materials due to its reactivity.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2-(difluoromethoxy)-4-ethyl-1,3-benzoxazole

InChI

InChI=1S/C10H9F2NO2/c1-2-6-4-3-5-7-8(6)13-10(14-7)15-9(11)12/h3-5,9H,2H2,1H3

InChI Key

PKNQMBPLYAZIEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)OC(=N2)OC(F)F

Origin of Product

United States

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